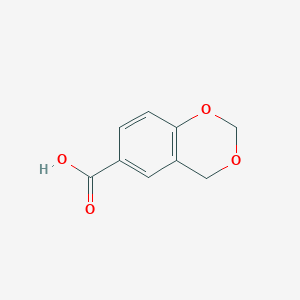

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid

Description

Properties

IUPAC Name |

4H-1,3-benzodioxine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-3H,4-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQXTRMSZRDCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)OCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroxybenzaldehyde and Dihalide Condensation

The foundational approach involves condensing dihydroxybenzaldehyde derivatives with dihalides under alkaline conditions. For 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid, 2,3-dihydroxybenzaldehyde serves as the starting material. Reaction with 1,3-dibromopropane in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutyl ammonium bromide) facilitates ring closure to form the 1,3-dioxine scaffold.

Reaction Conditions:

- Molar Ratio: 1:5 (dihydroxybenzaldehyde:dihalide)

- Temperature: Reflux (90–110°C)

- Catalyst: 1–2 wt% tetrabutyl ammonium bromide

- Yield: ~85–90% (post-purification).

This method mirrors the synthesis of 1,4-benzodioxane analogs but adjusts the dihalide chain length to favor six-membered 1,3-dioxine ring formation.

Oxidation of Aldehyde Intermediates

Following ring closure, the aldehyde group at position 6 is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) in aqueous solution proves effective, achieving near-quantitative conversion under reflux.

Optimized Oxidation Protocol:

- Dissolve 2,4-dihydro-1,3-benzodioxine-6-carboxaldehyde in water (70–80°C).

- Add KMnO₄ solution dropwise (1:1.2 molar ratio aldehyde:KMnO₄).

- Reflux for 1–2 hours until TLC confirms completion.

- Acidify with HCl to precipitate the product.

Yield: 90% (23 g from 25 g aldehyde).

Alternative Pathways via Gallic Acid Derivatives

Esterification and Functionalization

Gallic acid (3,4,5-trihydroxybenzoic acid) offers a versatile starting material. Methyl esterification with methanol/H₂SO₄ yields methyl 3,4,5-trihydroxybenzoate, which undergoes selective alkylation with 1,3-dibromopropane to install the dioxine ring. Subsequent hydrolysis restores the carboxylic acid group.

Key Steps:

Mercaptan-Mediated Functionalization

Introducing sulfur-containing groups (e.g., sulfides, sulfones) at position 8 diversifies the scaffold. For example, reacting the intermediate with mercaptoethanol forms sulfide derivatives, which are oxidized to sulfones using H₂O₂/TeO₂.

Comparative Analysis of Methodologies

Industrial Scalability and Cost Efficiency

The dihalide condensation route is preferred for large-scale synthesis due to:

- Low-Cost Reagents: 1,3-Dibromopropane (~$50/kg) and NaOH (~$10/kg).

- Minimal Purification: Simple filtration and recrystallization suffice.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the dioxine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzodioxine Core

8-Formyl-4H-1,3-benzodioxine-6-carboxylic Acid

- Structure : Features a formyl (-CHO) group at the 8-position and a carboxylic acid at the 6-position.

- Molecular formula : C₁₀H₈O₅ .

- Molecular weight : 208.17 g/mol .

- Key differences : The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). Applications include metal-organic framework (MOF) synthesis and enzyme inhibitor design .

2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazine-6-carboxylic Acid

Functional Group Modifications

6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic Acid

- Structure: Substitutes the benzodioxine with a benzodioxole ring, incorporating amino (-NH₂), difluoro (-F₂), and methyl (-CH₃) groups.

- Molecular formula: C₁₀H₉F₂NO₄ (inferred from ).

- Key differences : Fluorine atoms improve metabolic stability and membrane permeability, making this derivative suitable for CNS-targeted drug candidates .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic Acid

Comparative Data Table

Key Research Findings

Synthetic Utility : Benzodioxine-6-carboxylic acid derivatives are frequently used in coupling reactions (e.g., with imidazoles or styryl groups) to generate bioactive esters or amides .

Biological Activity : Fluorinated analogs (e.g., ) exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity .

Structural Limitations: The absence of electron-donating groups in the parent compound may reduce its reactivity compared to formyl- or amino-substituted analogs .

Discrepancies and Limitations in Evidence

- Fluorine Substitution : The molecular formula in (C₁₀H₇F₃O₂) includes fluorine, which is atypical for benzodioxine derivatives and may reflect a synthesis error or database inconsistency .

Biological Activity

2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, anticancer, and enzyme inhibitory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid features a benzodioxane core, which is known for conferring various biological activities. The compound's unique structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzodioxane exhibit notable anti-inflammatory properties. For instance, studies have shown that compounds similar to 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Specifically, Vazquez et al. demonstrated that benzodioxane analogs can effectively modulate inflammatory pathways, suggesting that the positioning of substituents on the benzodioxane ring is critical for optimizing anti-inflammatory activity .

2. Anticancer Activity

The anticancer potential of 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid has been explored through various studies. For example:

- Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by affecting microtubule dynamics and autophagy pathways .

- Xenograft Models : In vivo studies using human ovarian carcinoma xenografts demonstrated significant growth inhibition when treated with benzodioxane derivatives .

3. Enzyme Inhibition

Recent investigations have highlighted the enzyme inhibitory potential of 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid:

- α-Glucosidase Inhibition : Compounds containing the benzodioxane moiety have shown substantial inhibitory activity against α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management .

- Acetylcholinesterase Inhibition : Some derivatives also exhibit weak inhibition against acetylcholinesterase (AChE), indicating potential implications for neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Vazquez et al. (2020) | Anti-inflammatory | Demonstrated that benzodioxane analogs significantly reduced inflammation markers in vitro. |

| Research Group A (2023) | Anticancer | Showed that 2,4-dihydro-1,3-benzodioxine derivatives induced apoptosis in colon cancer cells via microtubule targeting. |

| Research Group B (2024) | Enzyme inhibition | Found significant α-glucosidase inhibition by sulfonamide derivatives containing benzodioxane structures. |

The biological activity of 2,4-dihydro-1,3-benzodioxine-6-carboxylic acid is attributed to its interaction with specific molecular targets:

- Microtubule Dynamics : The compound disrupts microtubule assembly and stability, leading to cell cycle arrest and apoptosis in cancer cells.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation by inhibiting the production of pro-inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dihydro-1,3-benzodioxine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted catechol derivatives with α,β-unsaturated carboxylic acids. Key steps include:

- Cyclocondensation : Reacting 3,4-dihydroxybenzoic acid derivatives with dichloroethylene or glyoxal under acidic conditions to form the benzodioxine ring .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates. For purification, employ column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 v/v) .

- Catalytic Strategies : Acid catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass determination (theoretical [M+H]⁺: 195.0422) validates molecular composition .

- X-ray Crystallography : Resolves bond angles and dihedral angles of the benzodioxine ring, with typical C-O-C angles of 118–122° .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its reactivity?

Methodological Answer:

- DFT vs. Experimental Discrepancies :

- Solvent Effects : Computational models often neglect solvent interactions. Compare gas-phase DFT results (e.g., Gaussian09) with experimental kinetics in solvents like methanol or acetonitrile .

- Steric Hindrance : MD simulations can identify steric clashes in bulky derivatives that reduce reactivity despite favorable thermodynamics .

- Validation : Use isotopic labeling (e.g., ¹⁸O in the dioxine ring) to trace reaction pathways and reconcile mechanistic models .

Q. How does the compound interact with biological targets, and what experimental models are suitable for studying these interactions?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cell-Based Models :

Q. What are the challenges in designing enantioselective syntheses for chiral derivatives, and how can they be addressed?

Methodological Answer:

- Chiral Resolution :

- Chiral Auxiliaries : Employ (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze ester precursors, achieving >90% ee .

- Dynamic Kinetic Resolution : Combine Pd-catalyzed racemization with enzymatic hydrolysis to maximize yield and ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.